molecular formula C18H20N4O5 B14560827 N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide CAS No. 62065-07-0

N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide

Cat. No.: B14560827
CAS No.: 62065-07-0
M. Wt: 372.4 g/mol
InChI Key: WRENXJXEMYPDJL-UHFFFAOYSA-N
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Description

N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide is a chemical compound with the molecular formula C18H20N4O5 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of a benzamide derivative to introduce nitro groups at the 3 and 5 positions. This is followed by the alkylation of the resulting dinitrobenzamide with a propyl chain bearing a dimethylamino group. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro groups can undergo redox reactions. These interactions can affect various biological pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(Dimethylamino)phenyl]propyl}-3,4-dinitrobenzamide
  • N-{3-[4-(Dimethylamino)phenyl]propyl}-2,5-dinitrobenzamide
  • N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzoate

Uniqueness

N-{3-[4-(Dimethylamino)phenyl]propyl}-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring and the presence of the dimethylamino group on the phenyl ring

Properties

CAS No.

62065-07-0

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C18H20N4O5/c1-20(2)15-7-5-13(6-8-15)4-3-9-19-18(23)14-10-16(21(24)25)12-17(11-14)22(26)27/h5-8,10-12H,3-4,9H2,1-2H3,(H,19,23)

InChI Key

WRENXJXEMYPDJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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